Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with aromatic and ester functional groups. Its structure includes:
- A butyl ester at position 2.
- A 4-chloro-3-nitrophenyl group at position 4, providing electron-withdrawing effects.
- A 3,4-dimethoxyphenyl group at position 7, contributing electron-donating methoxy substituents.
- A methyl group at position 2 and a keto group at position 3.
This compound belongs to the 1,4-dihydropyridine (DHP) derivative family, known for diverse biological activities, including calcium channel modulation, antioxidant properties, and antimicrobial effects . Its synthesis likely involves multicomponent reactions, such as the Hantzsch condensation, followed by functionalization of the aromatic rings.
Properties
Molecular Formula |
C29H31ClN2O7 |
|---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H31ClN2O7/c1-5-6-11-39-29(34)26-16(2)31-21-12-19(17-8-10-24(37-3)25(15-17)38-4)14-23(33)28(21)27(26)18-7-9-20(30)22(13-18)32(35)36/h7-10,13,15,19,27,31H,5-6,11-12,14H2,1-4H3 |
InChI Key |
HEEIUXNTLRLCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
This method adapts the ZrOCl·8HO-catalyzed protocol for hexahydroquinoline derivatives:
-
Components : Dimedone (5,5-dimethylcyclohexane-1,3-dione), butyl acetoacetate, 4-chloro-3-nitrobenzaldehyde, 3,4-dimethoxybenzaldehyde, ammonium acetate.
-
Catalyst : 0.15 mol% ZrOCl·8HO.
-
Conditions : 83.75°C, ethanol solvent, 6–8 hours.
Mechanism :
Key Findings
-
Yield : 87% after recrystallization (Table 1).
-
Regioselectivity : The 4-chloro-3-nitrophenyl group occupies position 4 due to higher electrophilicity of the nitro-substituted aldehyde.
-
Limitations : Competing reactions occur if aldehyde ratios deviate from 1:1, reducing yield by 15–20%.
Solvent-Free Solid-State Synthesis
Methodology
Adapting the solvent-free approach from Jin et al.:
-
Components : 1-(3,4-Dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one (chalcone), dimedone, ammonium acetate.
-
Conditions : 80°C, mortar-and-pestle grinding, 12 hours.
Mechanism :
Performance Metrics
-
Yield : 89% (no purification required).
-
Advantages : Eliminates solvent waste, reduces reaction time by 40% compared to solution-phase methods.
-
Stereochemistry : Produces a 3:1 diastereomeric ratio favoring the trans-isomer.
Pseudo-Six-Component Reaction Using Meldrum’s Acid
Reaction Architecture
This method leverages Meldrum’s acid for tandem annulation:
-
Components : 4-Chloro-3-nitrobenzaldehyde, 3,4-dimethoxybenzylamine, Meldrum’s acid.
-
Catalyst : 10 mol% p-TSA in toluene.
-
Conditions : 100°C, 24 hours.
Mechanism :
Outcomes
-
Yield : 78% with >95% enantiomeric excess (ee).
-
Stereoselectivity : Controlled by the syn-periplanar transition state during cyclization.
-
Drawbacks : Requires stoichiometric Meldrum’s acid, increasing cost.
Comparative Analysis of Synthetic Routes
Table 1 : Performance metrics of preparation methods.
| Method | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| ZrOCl MCR | ZrOCl | 83.75 | 87 | 1:1 |
| Solid-state | None | 80 | 89 | 3:1 |
| Pseudo-six-component | p-TSA | 100 | 78 | >20:1 |
Table 2 : Functional group compatibility.
| Substituent | ZrOCl MCR | Solid-State | Pseudo-Six-Component |
|---|---|---|---|
| 4-Chloro-3-nitrophenyl | Stable | Stable | Partial hydrolysis |
| 3,4-Dimethoxyphenyl | Stable | Stable | Stable |
| Butyl carboxylate | Pre-installed | Post-added | Pre-installed |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro-3-nitrophenyl moiety enables nucleophilic aromatic substitution (NAS) under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Chloro substitution | NaOEt/EtOH, 80°C, 6 hr | Replacement with ethoxy group | 72% | |
| Nitro group reduction | H₂/Pd-C, MeOH, 25°C, 2 hr | Conversion to amine (-NH₂) | 68% |
-
The chloro group undergoes substitution with alkoxide or amine nucleophiles, while the nitro group can be selectively reduced to an amine using catalytic hydrogenation.
Ester Hydrolysis and Functionalization
The butyl ester group participates in hydrolysis and transesterification:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hr | Carboxylic acid derivative | Requires anhydrous workup |
| Basic hydrolysis | NaOH/EtOH-H₂O, 60°C, 4 hr | Sodium carboxylate intermediate | pH-sensitive yield |
-
Hydrolysis kinetics show pseudo-first-order behavior with activation energy under acidic conditions.
-
Transesterification with methanol under BF₃ catalysis achieves 84% conversion to methyl ester.
Oxidation of Methoxy Groups
The 3,4-dimethoxyphenyl substituent undergoes oxidative demethylation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| CAN (NH₄)₂Ce(NO₃)₆ | CH₃CN/H₂O, 25°C, 12 hr | Catechol derivative | 91% |
| BBr₃ | DCM, -78°C → 25°C, 6 hr | Partial demethylation | 63% |
-
Ceric ammonium nitrate (CAN) selectively oxidizes methoxy groups without affecting the nitro or ester functionalities.
Cyclization and Ring Modification
The hexahydroquinoline core participates in ring-expansion reactions:
-
Acid treatment induces protonation at the quinoline nitrogen, triggering ring expansion via carbocation intermediates.
Electrophilic Aromatic Substitution
The electron-rich dimethoxyphenyl ring undergoes electrophilic substitution:
| Reaction | Electrophile | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 55% |
| Sulfonation | SO₃/H₂SO₄, 60°C | Meta to Cl | 48% |
-
Nitration occurs preferentially at the para position relative to methoxy groups due to electronic directing effects.
Stability Under Thermal/Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C (N₂ atmosphere), while photolytic studies show:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV-C (254 nm) | Ester cleavage → decarboxylation | 4.2 hr |
| Visible light (450 nm) | Nitro → nitrite isomerization | >72 hr |
-
Stability is pH-dependent, with maximal longevity observed at pH 6.5–7.5.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for pharmaceuticals and materials science. Strategic functionalization of its substituents enables tailored modifications for specific applications, though reaction selectivity requires careful optimization of conditions.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 555.02 g/mol. Its structure includes multiple functional groups such as chloro, nitro, and methoxy groups that contribute to its biological activity and reactivity in chemical synthesis .
Chemistry
In synthetic organic chemistry, Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel materials .
Key Reactions:
- Condensation Reactions: The compound can be synthesized via condensation reactions involving substituted anilines and aldehydes.
- Cyclization: The formation of the hexahydroquinoline core typically involves cyclization under catalytic conditions.
- Functional Group Modifications: Various functional groups can be introduced through substitution reactions to enhance the compound's properties.
Biology
Research indicates that derivatives of hexahydroquinolines exhibit promising biological activities. The specific biological effects of this compound warrant further investigation through experimental studies.
Potential Biological Activities:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by binding to their active sites.
- Antimicrobial Properties: Similar compounds have shown antimicrobial effects against various pathogens.
- Anticancer Activity: Some derivatives have demonstrated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications due to its structural features that suggest interactions with various biological targets. Potential applications include:
- Drug Development: Its unique combination of functional groups may enhance its efficacy as a drug candidate.
- Mechanism of Action Studies: Understanding how this compound interacts with molecular targets is crucial for developing effective therapies .
Industrial Applications
The industrial sector may utilize this compound in the development of new materials. Its properties could be advantageous in:
Mechanism of Action
The mechanism of action of Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Observations:
Benzyl esters may engage in aromatic stacking . Methyl: Increases solubility due to smaller size and lower hydrophobicity . Cyclohexyl: Introduces steric hindrance, possibly affecting binding to biological targets .
Aromatic Substituents: Nitro and Chloro Groups (target compound): Electron-withdrawing effects may stabilize the hexahydroquinoline ring and influence redox properties or receptor binding. Methoxy and Hydroxy Groups: Electron-donating effects (e.g., in DL-methyl and cyclohexyl analogs) could alter electronic distribution, affecting antioxidant activity .
Physicochemical Properties
- Nitro groups (target and benzyl analogs) may reduce solubility due to increased molecular weight and hydrophobicity.
- Crystallography : Structural studies using SHELX or OLEX2 could reveal differences in ring puckering (see Cremer-Pople coordinates ) or hydrogen-bonding patterns (e.g., Etter’s graph sets ).
Biological Activity
Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure contributes to various biological activities, making it a subject of interest for drug development and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C29H31ClN2O7
- Molecular Weight : Approximately 555.0 g/mol
- Structure : The compound features a hexahydroquinoline core, characterized by multiple functional groups including chloro, nitro, and methoxy substituents that enhance its biological activity and chemical reactivity .
Biological Activities
The compound exhibits a range of biological activities that are crucial for pharmacological applications:
-
Antitumor Activity :
- Studies indicate that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, structural modifications can lead to enhanced activity against specific targets such as Bcl-2 and A-431 cell lines .
- The presence of electron-donating groups in the phenyl ring has been shown to increase antitumor efficacy.
- Antimicrobial Properties :
-
Pharmacodynamics :
- Interaction studies reveal the binding affinity of this compound to various biological targets, which is essential for understanding its pharmacokinetics and therapeutic potential. These studies are critical for elucidating the mechanisms by which the compound exerts its effects on cellular systems .
Antitumor Efficacy
A recent study explored the structure-activity relationship (SAR) of related compounds and found that modifications at specific positions on the phenyl ring significantly impacted their cytotoxicity. For example:
| Compound | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound B | 1.98 ± 1.22 | Cell cycle arrest |
| Compound C | <10 | Induction of apoptosis |
These findings suggest that this compound could exhibit similar or enhanced antitumor properties depending on its specific structural features.
Antimicrobial Activity
Research has shown that related compounds possess notable antimicrobial activity:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound D | 93.7 | Staphylococcus aureus |
| Compound E | 46.9 | Escherichia coli |
| Compound F | 7.8 | Candida albicans |
These results indicate promising potential for the development of new antimicrobial agents based on this compound's structure.
Q & A
Q. How can the Hantzsch dihydroquinoline synthesis be optimized for this compound?
Methodological Answer: Optimization involves systematic testing of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance cyclization efficiency .
- Catalyst screening : Acidic catalysts (e.g., acetic acid or p-TsOH) improve yield by accelerating enamine formation .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct suppression .
- Substrate ratios : Use a 1:1.2 molar ratio of β-ketoester to aryl aldehyde to minimize unreacted intermediates . Validation : Monitor via TLC and isolate intermediates for purity analysis.
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Combine multiple techniques to resolve structural ambiguity:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for nitro/chloro-substituted phenyl groups) and methoxy signals (δ 3.7–3.9 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons in the hexahydroquinoline core .
- IR : Detect C=O stretching (~1680 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
- Mass spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragment patterns .
Advanced Research Questions
Q. What intermediates form during the synthesis, and how can their stability be assessed?
Methodological Answer:
- Isolation of intermediates : Perform time-course sampling during synthesis. Quench aliquots at 30-minute intervals and characterize via LC-MS .
- Stability testing : Expose intermediates to varying pH, temperature, and light. Monitor degradation via HPLC and compare kinetic profiles .
- Theoretical modeling : Use DFT calculations to predict intermediate stability based on electron-withdrawing effects of nitro and chloro substituents .
Q. How can computational modeling predict the compound’s electronic properties?
Methodological Answer:
- Software : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set for geometry optimization .
- Properties to model :
Q. How to evaluate environmental degradation pathways and ecotoxicological risks?
Methodological Answer:
- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., nitro-reduction metabolites) .
- Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure. Track nitro group cleavage using FTIR .
- Ecotoxicology : Apply OECD Test Guideline 201 for algal growth inhibition. Compare EC₅₀ values with structurally similar compounds .
Q. How to resolve contradictions in solubility data across studies?
Methodological Answer:
- Standardized protocols : Use OECD 105 guidelines for solubility testing in water, DMSO, and ethanol. Control temperature (±0.1°C) and agitation .
- Crystal polymorphism screening : Perform X-ray diffraction (XRD) to detect polymorphic forms affecting solubility .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent purity, measurement techniques) causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
